![molecular formula C20H24O10 B1259745 (1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1259745.png)
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
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Overview
Description
Ginkgolide J is a diterpene lactone and a ginkgolide.
Scientific Research Applications
Reactivity Studies
Lederer et al. (1999) investigated the reactivity of tert-butyl epoxyols towards lysine moieties. The study focused on the interaction between proteins and lipid oxidation products, revealing the aminolysis and hydrolysis processes of tert-butyl epoxyols (Lederer, Schuler, & Ohmenhäuser, 1999).
Synthetic and Physical Properties
Ishii et al. (2000) synthesized sterically congested cycloalkenes, including derivatives of tert-butyl groups. This research contributes to the understanding of the physical properties of such compounds (Ishii et al., 2000).
Applications in Organic Synthesis
Nomura et al. (1986) demonstrated the use of tert-butoxy compounds in the synthesis of pyrano-γ-lactones, highlighting their role in complex organic synthesis processes (Nomura, Okazaki, Hori, & Yoshii, 1986).
Anticancer Research
Suzuki et al. (1987) explored the synthesis of optically active compounds involving tert-butyl groups, contributing to the development of unnatural anthracyclines with potential anticancer applications (Suzuki, Matsumoto, Ohsaki, Kimura, & Terashima, 1987).
Pharmaceutical Intermediates
Jagadish et al. (2011) synthesized 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a key intermediate in producing medically important metal chelators, showcasing its importance in pharmaceutical research (Jagadish, Brickert-Albrecht, Nichol, Mash, & Raghunand, 2011).
properties
Product Name |
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
---|---|
Molecular Formula |
C20H24O10 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11-,15+,17?,18?,19-,20-/m1/s1 |
InChI Key |
LMEHVEUFNRJAAV-OODNYQCMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5C3(C2)C6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O |
synonyms |
(1R,4aR,5R,7aS,9S,10R,11S)-11-tert-butyl-1,4b,10-trihydroxy-5-methyltetrahydro-4bH,9H-9,4a-(epoxymethano)cyclopenta(c)furo(2,3-b)furo(3',2':3,4)cyclopenta(1,2-d)furan-2,6,13(1H,5H)-trione BN 52024 BN-52024 ginkgolide J ginkgolide J dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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